7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide

Description

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

CAS No. |

62737-32-0 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

7-chloro-N-ethyl-N-methyl-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C12H18ClNO3/c1-3-14(2)11(15)9-7-5-4-6-8(13)10(7)17-12(9)16/h7-10H,3-6H2,1-2H3 |

InChI Key |

OJEZCUBZIYSIAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C1C2CCCC(C2OC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the benzofuran is reacted with N-ethyl-N-methylamine under dehydrating conditions.

Industrial Production Methods

Industrial production of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of benzofuran compounds, including those similar to 7-chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide, possess significant anticancer activities. For instance:

- Cytotoxicity Studies: In vitro studies have demonstrated that benzofuran derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related compound exhibited an IC₅₀ value of 6.76 µg/mL against HCT116 cells, suggesting strong antiproliferative effects .

- Mechanisms of Action: The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown the ability to enhance apoptotic processes by modulating anti-apoptotic protein expressions and activating caspases .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of nitrogen-containing compounds related to benzofurans. For example, certain derivatives have shown activity against Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer properties against multiple cell lines. Among them, a compound structurally similar to this compound demonstrated promising cytotoxicity against HCT116 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzofuran derivatives to targets involved in cancer progression, such as dihydrofolate reductase. These studies provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl-N-methyl substitution.

N-Ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the chlorine substitution.

7-Chloro-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide: Lacks the N-ethyl substitution.

Uniqueness

7-Chloro-N-ethyl-N-methyl-2-oxooctahydrobenzofuran-3-carboxamide is unique due to the presence of both the chlorine atom and the N-ethyl-N-methyl substitution, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

7-Chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

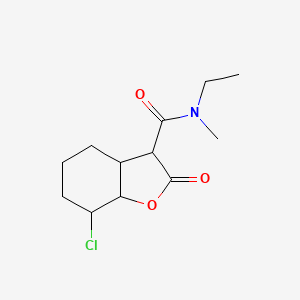

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 271.72 g/mol

- Melting Point: Data not specifically available; typical for similar compounds.

- Solubility: Soluble in organic solvents, limited solubility in water.

Research indicates that the compound exhibits a range of biological activities through various mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound possess antimicrobial properties. The mechanism involves destabilization of microbial membranes, leading to cell death through ion leakage and ATP depletion .

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cell survival and death .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of caspases, leading to apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

Research Findings

Recent findings have highlighted the potential of this compound as a lead structure for drug development. Its ability to interact with multiple biological targets suggests a multifaceted approach to therapeutic applications.

- Synergistic Effects : Combinations with conventional antibiotics have shown enhanced efficacy against resistant strains of bacteria.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, with moderate metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.